REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([O:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][C:17]=1[O:18][CH3:19])[C:13]#[N:14])[CH3:8].C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+]>O1CCCC1.C(OCC)(=O)C>[CH2:7]([O:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][C:17]=1[O:18][CH3:19])[CH2:13][NH2:14])[CH3:8] |f:0.1.2.3.4.5,7.8.9|
|
Name
|
|
Quantity
|
1.17 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.73 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C#N)C=CC1OC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for an hour under water cooling
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
for an hour at ambient temperature
|
Type
|
FILTRATION
|
Details
|
the insolubles were filtered off
|
Type
|
CUSTOM
|
Details
|
After evaporation of the filtrate, ethyl acetate
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C(CN)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.81 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |